molecular formula C18H23NO5 B2981395 1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid CAS No. 937254-18-7

1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid

Cat. No.: B2981395
CAS No.: 937254-18-7
M. Wt: 333.384
InChI Key: SOUVBEMXUNRGMC-UHFFFAOYSA-N
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Description

1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid is a spirocyclic compound featuring a benzofuran ring fused to a piperidine moiety, with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid substituent. Spiro compounds like this are pivotal in medicinal chemistry due to their conformational rigidity, which enhances receptor binding selectivity and metabolic stability . The Boc group serves to protect the piperidine nitrogen during synthesis, while the carboxylic acid moiety offers a handle for further derivatization or salt formation to improve solubility .

Properties

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2H-1-benzofuran-3,4'-piperidine]-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-17(2,3)24-16(22)19-10-8-18(9-11-19)12-6-4-5-7-13(12)23-14(18)15(20)21/h4-7,14H,8-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUVBEMXUNRGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(OC3=CC=CC=C23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1’-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4’-piperidine]-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4’-piperidine]-2-carboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine by reducing its nucleophilicity, which allows for selective reactions at other functional groups. The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl carbocation, which is then eliminated, resulting in the release of the free amine .

Comparison with Similar Compounds

Key Findings

Core Structure Impact: Benzofuran vs. Chroman vs. Benzofuran: Chroman-based analogues (e.g., CAS 690632-08-7) exhibit reduced solubility due to the fused benzene ring but improved stability under acidic conditions .

Substituent Effects :

  • Boc Group : Universally used for nitrogen protection, but its steric bulk may hinder interactions in tight binding pockets compared to smaller groups (e.g., benzyl in BD25545) .
  • Halogenation : Bromo-substituted derivatives (e.g., CAS 439811-37-7) enable cross-coupling reactions but introduce toxicity risks .

Synthetic Accessibility :

  • The indoline analogue () achieves 35% yield via dianion alkylation and cyclization, whereas benzofuran derivatives often require harsher conditions (e.g., trifluoroacetic acid in ) but avoid chromatographic purification .

Biological Relevance: Spiro[indoline-3,4'-piperidine] derivatives show neurokinin antagonism, while benzofuran analogues (e.g., CID54931) are linked to monoamine transporter inhibition, suggesting divergent therapeutic applications .

Biological Activity

1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid, with CAS number 937254-18-7, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Molecular Formula: C18H23NO5
Molecular Weight: 333.38 g/mol
CAS Number: 937254-18-7

The compound features a spiro structure that combines a benzofuran moiety with a piperidine ring, which is known to influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit various enzymes, including kinases and proteases, which are crucial in cancer progression and other diseases.
  • Interaction with Receptors: The spiro structure may facilitate binding to specific receptors in the central nervous system, potentially influencing neurotransmitter pathways.

Case Studies

  • Antitumor Activity: In vitro studies have demonstrated that derivatives of spiro compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that related benzofuran derivatives inhibited proliferation in breast cancer cell lines by inducing apoptosis through caspase activation.
  • Antimicrobial Properties: Research has indicated that compounds similar to this compound possess antibacterial activity against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
  • Neuroprotective Effects: Preliminary studies suggest potential neuroprotective effects, possibly through modulation of oxidative stress pathways and enhancement of neurotrophic factors.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Demonstrated cytotoxicity against breast cancer cell lines; induced apoptosis via caspase pathways.
Showed antibacterial activity against Gram-positive bacteria; mechanism involves disruption of cell wall synthesis.
Suggested neuroprotective effects; potential modulation of oxidative stress and enhancement of neurotrophic factors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid, and how can experimental parameters be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via an 8-step protocol starting from ethyl 2-oxindoline-5-carboxylate. Key steps include dianion alkylation and cyclization , followed by Boc-protection and demethylation. The overall yield is 35% without chromatographic purification . To optimize yields:

  • Use stoichiometric control during alkylation to minimize side reactions.
  • Monitor reaction progress with TLC or HPLC to isolate intermediates efficiently.
  • Adjust temperature during cyclization to prevent premature decomposition.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound exhibits acute oral toxicity (H302) , skin irritation (H315) , and respiratory tract irritation (H335) . Required precautions include:

  • Engineering controls : Use fume hoods for weighing and reactions.
  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Avoid skin contact via proper glove removal techniques .
  • Emergency measures : Immediate rinsing with water for eye/skin exposure and medical consultation .

Q. Which spectroscopic techniques are most effective for characterizing this spirocyclic compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolve spirocyclic conformation and Boc-group orientation (e.g., splitting patterns for piperidine protons) .
  • IR spectroscopy : Confirm carbonyl stretches (Boc group at ~1680–1720 cm⁻¹, carboxylic acid at ~2500–3300 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight (C17H23NO4; calc. 305.3700 g/mol) .

Advanced Research Questions

Q. How can in situ IR spectroscopy and DFT calculations resolve Boc-group rotational barriers during lithiation-substitution reactions?

  • Methodological Answer : In situ IR monitors lithiation kinetics by tracking Boc-group rotation. For 2-lithiated piperidines, Boc rotation is rapid (t½ ~4 s at -78°C), enabling efficient substitution. For pyrrolidines, slower rotation (t½ ~10 h at -78°C) necessitates warmer conditions (-50°C) to accelerate reactivity . DFT calculations predict rotational energy barriers (ΔG‡), guiding solvent (THF) and temperature selection .

Q. What strategies address stereochemical challenges in synthesizing quaternary stereocenters using Boc-protected intermediates?

  • Methodological Answer :

  • Asymmetric Negishi arylation : Install chiral centers prior to Boc protection.
  • Dynamic kinetic resolution : Leverage Boc-group rotation to trap enantiomers under optimized lithiation conditions (e.g., n-BuLi/THF at -50°C) .
  • Chiral HPLC : Validate enantiopurity post-synthesis .

Q. How do conflicting data on Boc-group stability in acidic/basic media impact reaction design?

  • Methodological Answer : Boc groups are labile under strong acids (TFA, HCl) but stable in mild bases. Contradictions arise when:

  • Solvent polarity affects deprotection rates (e.g., faster in polar aprotic solvents).
  • Temperature : Prolonged heating in basic conditions may hydrolyze Boc. Validate stability via pH-controlled kinetic studies and monitor with in situ IR .

Q. What advanced analytical methods resolve dynamic conformational changes in spirocyclic systems?

  • Methodological Answer :

  • Variable-temperature NMR : Detect ring-flipping or Boc rotation (e.g., coalescence temperatures for diastereotopic protons) .
  • X-ray crystallography : Confirm solid-state conformation and hydrogen-bonding networks .
  • Molecular dynamics simulations : Predict solvent-dependent conformational equilibria .

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